molecular formula C14H23N3O3 B2533152 N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2201430-70-6

N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No. B2533152
CAS RN: 2201430-70-6
M. Wt: 281.356
InChI Key: SZZZJOPOCSCGDT-UHFFFAOYSA-N
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Description

N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide, also known as MP-10, is a small molecule that has gained considerable attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperazine derivative that possesses anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Mechanism of Action

The exact mechanism of action of N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling pathway involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in tumor metastasis. Additionally, this compound has been shown to inhibit the formation of new blood vessels, which is a crucial step in tumor angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide in lab experiments is its high purity and stability. This compound has a purity of over 98%, which makes it a reliable reagent for experiments. Additionally, this compound is stable under various experimental conditions, which makes it easy to handle and store. One limitation of using this compound in lab experiments is its high cost. This compound is a relatively expensive reagent, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide. One future direction is to study the potential therapeutic applications of this compound in other diseases such as diabetes and cardiovascular diseases. Another future direction is to study the potential synergistic effects of this compound with other anti-inflammatory and anti-tumor agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide involves the reaction between 2-methylpropylamine, ethyl acetoacetate, and acryloyl chloride. The reaction yields a crude product, which is then purified using column chromatography. The final product is obtained as a yellow solid with a purity of over 98%.

Scientific Research Applications

N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess anti-tumor and anti-angiogenic properties, which make it a potential candidate for the treatment of cancer.

properties

IUPAC Name

N-[3-[4-(2-methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-4-12(18)15-6-5-13(19)17-8-7-16(9-11(2)3)14(20)10-17/h4,11H,1,5-10H2,2-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZZJOPOCSCGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1=O)C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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